1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate
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Overview
Description
1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a butan-2-yl group attached to a phenoxy ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate typically involves the reaction of 4-butan-2-ylphenol with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Butylphenoxy)propan-2-yl propanoate
- 1-(4-Isopropylphenoxy)propan-2-yl propanoate
- 1-(4-Tert-butylphenoxy)propan-2-yl propanoate
Uniqueness
1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
5436-96-4 |
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Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1-(4-butan-2-ylphenoxy)propan-2-yl propanoate |
InChI |
InChI=1S/C16H24O3/c1-5-12(3)14-7-9-15(10-8-14)18-11-13(4)19-16(17)6-2/h7-10,12-13H,5-6,11H2,1-4H3 |
InChI Key |
CFRSYUAGQLXQKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)CC |
Origin of Product |
United States |
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